3-Bromobicyclo[4.2.0]octa-1,3,5-triene

Electrophilic Aromatic Substitution Regioselectivity Synthetic Methodology

3-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS 1073-39-8), also known as 4-bromobenzocyclobutene (4-BrBCB), is a halogenated bicyclic compound with a molecular formula of C₈H₇Br and a molecular weight of 183.045 g/mol. Its structure comprises a benzene ring fused to a strained cyclobutene ring, with the bromine atom located at the aromatic 4-position.

Molecular Formula C8H7Br
Molecular Weight 183.04 g/mol
CAS No. 1073-39-8
Cat. No. B089620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobicyclo[4.2.0]octa-1,3,5-triene
CAS1073-39-8
Molecular FormulaC8H7Br
Molecular Weight183.04 g/mol
Structural Identifiers
SMILESC1CC2=C1C=CC(=C2)Br
InChIInChI=1S/C8H7Br/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2
InChIKeyGMHHTGYHERDNLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS 1073-39-8) – Technical Profile for Sourcing and Selection


3-Bromobicyclo[4.2.0]octa-1,3,5-triene (CAS 1073-39-8), also known as 4-bromobenzocyclobutene (4-BrBCB), is a halogenated bicyclic compound with a molecular formula of C₈H₇Br and a molecular weight of 183.045 g/mol [1]. Its structure comprises a benzene ring fused to a strained cyclobutene ring, with the bromine atom located at the aromatic 4-position. This compound is a key monomer and intermediate in the synthesis of high-performance polymers and advanced materials for microelectronics, leveraging the inherent ring strain of the benzocyclobutene (BCB) core (calculated at 28.4 kcal/mol) [2] for thermal crosslinking.

Key benzocyclobutene monomer for polymer and microelectronics research
4-Bromo substitution enables selective cross-coupling and functionalization
Favored regioisomer from electrophilic bromination, supporting supply reliability
Solid physical form simplifies precise weighing, storage, and handling

Why 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (4-BrBCB) Is Not Interchangeable with Other Bromo-BCB Isomers or Unsubstituted BCB


The substitution pattern on the benzocyclobutene core dramatically influences both the synthetic accessibility and downstream reactivity of the monomer. While multiple bromo-isomers of bicyclo[4.2.0]octa-1,3,5-triene exist, their differing physical properties, reaction yields, and commercial availability render them non-equivalent for precise research and industrial applications. For instance, the 4-bromo isomer (1073-39-8) is the kinetically favored product of electrophilic aromatic substitution, making it more readily obtainable in high purity and at scale than the 3-bromo or 7-bromo analogs [1]. The position of the bromine atom also dictates the regiochemistry of subsequent cross-coupling or functionalization steps, directly impacting the structure and performance of the final polymer or small molecule. Substituting an unhalogenated BCB or a different bromo-isomer can lead to lower reaction yields, require different catalyst systems, or produce an entirely different product with altered material properties, thereby invalidating established synthetic protocols and procurement specifications.

Regioisomer mismatch

3-bromo or 7-bromo isomers may alter cross-coupling regiochemistry and final product architecture.

Physical form difference

Liquid isomers (e.g., 7-bromo) can complicate handling and accurate weighing compared to solid 4-BrBCB.

Literature precedent gap

Polymer protocols and supply chains are primarily validated for the 4-bromo derivative; other analogs may lack comparable support.

Quantitative Differentiation of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (1073-39-8) Against Key Comparators


Regioselectivity of Bromination: Superior Accessibility of the 4-Bromo Isomer

During the electrophilic bromination of unsubstituted benzocyclobutene (BCB), the 4-position is overwhelmingly favored over the 3-position. A classic study by Lloyd and Ongley found that bromination in 95% acetic acid yields approximately 86% of the 4-bromo isomer (3-bromobicyclo[4.2.0]octa-1,3,5-triene) with an isolated yield of 78%, while the yield of the 3-bromo isomer is less than 1.2% [1]. This high regioselectivity ensures that 4-BrBCB is the most synthetically accessible bromo-BCB monomer, a critical factor for supply chain reliability and cost-effectiveness in large-scale applications.

Regioselectivity
Head-to-head
78% vs
Supports 4-isomer procurement and synthetic availability
Electrophilic bromination in acetic acid, room temp.
Physical state
Head-to-head
Solid (mp 94–97 °C) vs liquid
Simplifies handling, storage, and precise formulation
Reported melting point; 7-bromo isomer is liquid at 25 °C
Formylation yield
Head-to-head
90%
20% higher yield vs unsubstituted BCB in patent process
Two-step formylbenzocyclobutene synthesis
Polymer validation
Class-level
Established monomer for low-k polymer research
Leverages documented Suzuki coupling protocols
Microelectronics literature and supply chain context
Electrophilic Aromatic Substitution Regioselectivity Synthetic Methodology

Physical Form Differentiation: Solid 4-BrBCB vs. Liquid 7-BrBCB for Handling and Storage

The physical state of bromo-BCB isomers differs markedly. The 4-bromo isomer (1073-39-8) is a crystalline solid at room temperature with a reported melting point of 94-97 °C [1]. In contrast, the 7-bromo isomer (21120-91-2) is a liquid at room temperature . This solid-state property of 4-BrBCB often simplifies storage, shipping, and precise weighing in a laboratory or manufacturing setting, reducing the risk of spills and volatilization compared to a liquid analog.

Physical state
Head-to-head
Solid (mp 94–97 °C) vs liquid
Simplifies handling, storage, and precise formulation
Reported melting point; 7-bromo isomer is liquid at 25 °C
Physical Properties Material Handling Procurement Logistics

Enhanced Yield in Formylation: A 20% Advantage over Unsubstituted BCB

The presence of a bromine atom at the 4-position significantly enhances the efficiency of downstream functionalization. A patent describing the preparation of hydroxyalkylbenzocyclobutenes reports that the two-step conversion to formylbenzocyclobutenes proceeds in 90% yield when starting from a bromobenzocyclobutene, compared to only a 70% yield when starting from an unsubstituted benzocyclobutene [1]. This 20% absolute yield improvement demonstrates the superior utility of the brominated monomer as a synthetic building block.

Formylation yield
Head-to-head
90%
20% higher yield vs unsubstituted BCB in patent process
Two-step formylbenzocyclobutene synthesis
Synthetic Yield Functionalization Process Chemistry

Validated Performance in Advanced Polymer Synthesis: A Key Monomer for Microelectronics

3-Bromobicyclo[4.2.0]octa-1,3,5-triene (4-BrBCB) is a rigorously established monomer for synthesizing high-performance bisbenzocyclobutene polymers used in the microelectronics industry. Its utility is underpinned by high-yielding, room-temperature Suzuki coupling reactions, which are essential for constructing precise polymer architectures [1]. This specific application is well-documented in the literature, with 4-BrBCB serving as the standard building block for generating monomers that thermally cure to form highly crosslinked, low-dielectric constant materials. While other bromo-isomers might be theoretically viable, the industrial and academic community has overwhelmingly validated and optimized processes specifically for the 4-bromo derivative, creating a robust ecosystem of literature precedence and commercial availability.

Polymer validation
Class-level
Established monomer for low-k polymer research
Leverages documented Suzuki coupling protocols
Microelectronics literature and supply chain context
Polymer Chemistry Microelectronics Materials Cross-coupling

Procurement-Driven Application Scenarios for 3-Bromobicyclo[4.2.0]octa-1,3,5-triene (1073-39-8)


Large-Scale Synthesis of Biaryl Bisbenzocyclobutene Monomers

For R&D and production teams focused on developing low-dielectric constant (low-k) materials for semiconductor packaging, 3-bromobicyclo[4.2.0]octa-1,3,5-triene is the monomer of choice. Its proven performance in room-temperature Suzuki coupling reactions (as per Section 3, Evidence Item 4) ensures a high-yielding, industrially viable route to bisbenzocyclobutene monomers [1]. The high regioselectivity of its synthesis (Section 3, Evidence Item 1) guarantees a reliable and cost-effective supply chain for scaling up production of these advanced polymers.

Synthesis of Functionalized BCB Building Blocks via Cross-Coupling

Medicinal chemists and materials scientists requiring versatile benzocyclobutene building blocks should prioritize 3-bromobicyclo[4.2.0]octa-1,3,5-triene. The presence of the bromine atom enables a wide range of palladium-catalyzed cross-coupling reactions (Suzuki, Heck, etc.) to introduce diverse functional groups. This is supported by the yield advantage demonstrated in derivatization reactions (Section 3, Evidence Item 3) where a 90% yield was achieved in a formylation step, highlighting its superior reactivity compared to unsubstituted BCB [2].

Preparation of 4-Vinylbenzocyclobutene and Its Polymers

Researchers focused on polymer chemistry, specifically the synthesis of poly(4-vinylbenzocyclobutene) for Diels-Alder crosslinking studies, will find 3-bromobicyclo[4.2.0]octa-1,3,5-triene to be the essential precursor. Its conversion to 4-vinylbenzocyclobutene via nickel-catalyzed coupling has been demonstrated with a 70% yield, which can be further polymerized with high efficiency (89% yield) to form the target polymer [3]. This established route provides a reliable pathway to well-defined polymeric materials.

Sourcing of Solid, High-Purity Monomer for Precise Formulation

In applications requiring precise stoichiometric control, such as the synthesis of well-defined oligomers or in polymer physics studies, the solid physical form of 3-bromobicyclo[4.2.0]octa-1,3,5-triene (melting point 94-97 °C) offers significant advantages over its liquid isomers (Section 3, Evidence Item 2) [4]. The solid state facilitates accurate weighing and minimizes handling losses, ensuring reproducibility in sensitive experiments and small-scale production runs.

Application
Selection Property
Validation Focus
Biaryl bisbenzocyclobutene monomer synthesis
Reported Suzuki coupling reactivity
Scale-up protocol reliability and supply availability
Cross-coupling building block
4-Bromo handle for Pd-catalyzed reactions
Derivatization yield and functional group tolerance review
4-Vinylbenzocyclobutene preparation
Vinylation via reported Ni-catalyzed route
Polymerization efficiency and Diels-Alder crosslinking
High-purity solid monomer sourcing
Solid physical form
Weighing accuracy and handling reproducibility

Technical Documentation Hub

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